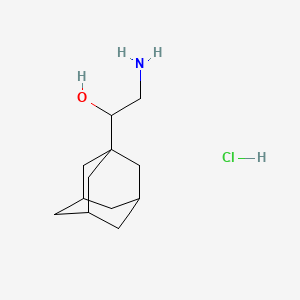![molecular formula C19H15NO2S B6145025 2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid CAS No. 1186218-73-4](/img/new.no-structure.jpg)
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a phenylsulfanyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid typically involves a multi-step process:
Formation of the Phenylsulfanyl Intermediate: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a halogenated benzene derivative.
Amination: The amino group is introduced through a coupling reaction, often using palladium-catalyzed amination techniques.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Sulfoxides and Sulfones: From oxidation of the phenylsulfanyl group.
Amines: From reduction of nitro groups.
Substituted Aromatics: From electrophilic substitution reactions.
Scientific Research Applications
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in sunscreen and as a precursor in the synthesis of folic acid.
Sulfanilamide: An antibiotic that shares the sulfonamide group with the compound .
Uniqueness
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid is unique due to the presence of both the phenylsulfanyl and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1186218-73-4 |
|---|---|
Molecular Formula |
C19H15NO2S |
Molecular Weight |
321.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



